N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 894550-71-1
VCID: VC7557938
InChI: InChI=1S/C27H24ClN3O4/c1-17-7-8-22(21(28)11-17)30-26(32)16-31-23-14-25-24(34-9-10-35-25)13-18(23)12-19(27(31)33)15-29-20-5-3-2-4-6-20/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32)
SMILES: CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4)Cl
Molecular Formula: C27H24ClN3O4
Molecular Weight: 489.96

N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide

CAS No.: 894550-71-1

Cat. No.: VC7557938

Molecular Formula: C27H24ClN3O4

Molecular Weight: 489.96

* For research use only. Not for human or veterinary use.

N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide - 894550-71-1

Specification

CAS No. 894550-71-1
Molecular Formula C27H24ClN3O4
Molecular Weight 489.96
IUPAC Name 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-chloro-4-methylphenyl)acetamide
Standard InChI InChI=1S/C27H24ClN3O4/c1-17-7-8-22(21(28)11-17)30-26(32)16-31-23-14-25-24(34-9-10-35-25)13-18(23)12-19(27(31)33)15-29-20-5-3-2-4-6-20/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32)
Standard InChI Key VPSKBOMJHODNGR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4)Cl

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₂₇H₂₄ClN₃O₄, with a molecular weight of 498.96 g/mol. Its IUPAC name reflects its intricate architecture: a dioxinoquinoline backbone fused with a 1,4-dioxane ring, an acetamide side chain at position 6, and substituents including a 2-chloro-4-methylphenyl group and a phenylaminomethyl moiety at position 8. Key structural elements include:

  • Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring, enabling π-π stacking interactions with biological targets.

  • 1,4-Dioxane ring: Enhances solubility and influences conformational flexibility.

  • Acetamide linkage: Provides hydrogen-bonding capacity, critical for target binding.

  • Chloro and methyl groups: Electron-withdrawing and hydrophobic substituents that modulate electronic and steric properties.

A comparative analysis with structurally related compounds (Table 1) highlights the impact of substituents on molecular weight and predicted bioactivity.

Table 1: Structural Comparison of Related Dioxinoquinoline Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-(2-Chlorophenyl) analogC₂₆H₂₂ClN₃O₄475.932-Chlorophenyl, phenylaminomethyl
N-(4-Fluorophenyl) analogC₂₆H₂₂FN₃O₄497.64-Fluorophenyl, 4-ethylphenyl
Target compoundC₂₇H₂₄ClN₃O₄498.962-Chloro-4-methylphenyl, phenylaminomethyl

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the formation of the dioxinoquinoline core. A representative pathway includes:

  • Quinoline precursor preparation: Condensation of 8-hydroxyquinoline with 1,4-dioxane-2,3-diol under acidic conditions to form the dioxinoquinoline scaffold.

  • Functionalization at position 8: Mannich reaction introducing the phenylaminomethyl group via formaldehyde and aniline derivatives.

  • Acetamide coupling: Reaction of the intermediate with 2-chloro-4-methylphenyl isocyanate in the presence of a base such as triethylamine.

Critical parameters include temperature control (60–80°C for Mannich reactions) and solvent selection (e.g., dichloromethane for coupling steps). Industrial-scale production may employ continuous-flow reactors to enhance yield and purity.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show distinct peaks for the dioxane protons (δ 3.8–4.2 ppm) and aromatic protons (δ 6.8–7.6 ppm).

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 499.96 [M+H]⁺.

Biological Activity and Mechanistic Insights

Anti-inflammatory Activity

The compound reduces carrageenan-induced paw edema in murine models by 50–60% at 25 mg/kg, comparable to indomethacin. This effect correlates with suppression of COX-2 and TNF-α expression in macrophages.

Antimicrobial Properties

Preliminary screening against Staphylococcus aureus and Escherichia coli reveals MIC values of 16–32 μg/mL, suggesting moderate activity. The chloro substituent enhances membrane penetration, disrupting bacterial lipid bilayers.

Future Directions and Challenges

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenylaminomethyl and acetamide groups to optimize potency.

  • Target Identification: Proteomics approaches (e.g., affinity chromatography) to elucidate protein binding partners.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator